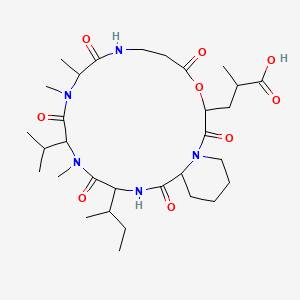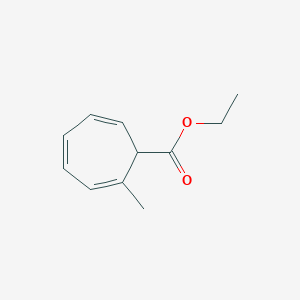
Ethyl 2-methylcyclohepta-2,4,6-triene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-methylcyclohepta-2,4,6-triene-1-carboxylate is an organic compound with the molecular formula C10H12O2. It is a derivative of cycloheptatriene, featuring an ethyl ester group at the carboxylate position. This compound is known for its unique structure, which includes a seven-membered ring with alternating double bonds, making it an interesting subject for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methylcyclohepta-2,4,6-triene-1-carboxylate typically involves the esterification of 2-methylcyclohepta-2,4,6-triene-1-carboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-methylcyclohepta-2,4,6-triene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a more saturated compound.
Substitution: Electrophilic substitution reactions can occur at the positions adjacent to the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) are used.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Results in a more saturated cycloheptane derivative.
Substitution: Yields halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-methylcyclohepta-2,4,6-triene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl cyclohepta-2,4,6-triene-1-carboxylate
- Methyl cyclohepta-2,4,6-triene-1-carboxylate
- Cycloheptatriene derivatives
Uniqueness
Ethyl 2-methylcyclohepta-2,4,6-triene-1-carboxylate is unique due to the presence of the ethyl ester group and the methyl substitution on the cycloheptatriene ring
Eigenschaften
| 75862-78-1 | |
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
ethyl 2-methylcyclohepta-2,4,6-triene-1-carboxylate |
InChI |
InChI=1S/C11H14O2/c1-3-13-11(12)10-8-6-4-5-7-9(10)2/h4-8,10H,3H2,1-2H3 |
InChI-Schlüssel |
OMZCDWGEJAFJIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C=CC=CC=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



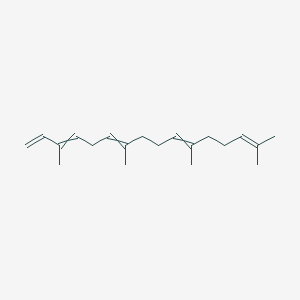
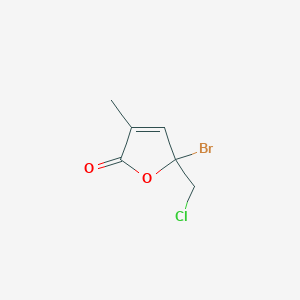
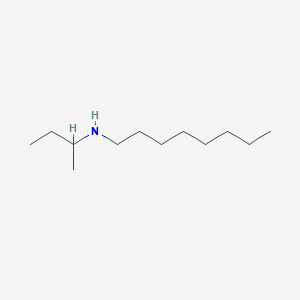

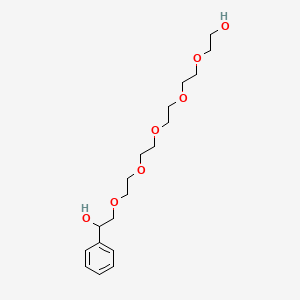
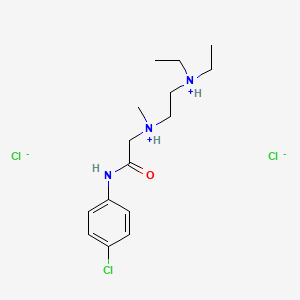
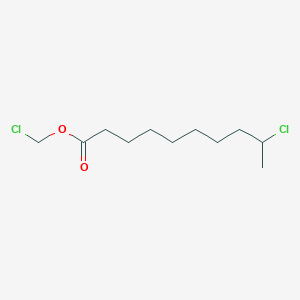

![([1,1'-Biphenyl]-4-yl)(4-methoxyphenyl)methanone](/img/structure/B14432307.png)
